molecular formula C15H16N6O B2983864 1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(1H-benzo[d]imidazol-1-yl)ethanone CAS No. 2034346-72-8

1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(1H-benzo[d]imidazol-1-yl)ethanone

Cat. No.: B2983864
CAS No.: 2034346-72-8
M. Wt: 296.334
InChI Key: KTNJCXIXPYFUKL-UHFFFAOYSA-N
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Description

1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(1H-benzo[d]imidazol-1-yl)ethanone is a synthetic organic compound that features a triazole ring, a pyrrolidine ring, and a benzimidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(1H-benzo[d]imidazol-1-yl)ethanone typically involves multi-step organic reactions. One common approach includes:

    Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction, where an azide reacts with an alkyne under copper(I) catalysis to form the 1,2,3-triazole ring.

    Pyrrolidine Ring Introduction: The triazole-containing intermediate can then be reacted with a pyrrolidine derivative under suitable conditions to introduce the pyrrolidine ring.

    Benzimidazole Attachment: Finally, the benzimidazole moiety is introduced through a coupling reaction, often using a benzimidazole derivative and appropriate coupling reagents.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, catalyst), and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(1H-benzo[d]imidazol-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the triazole, pyrrolidine, or benzimidazole rings.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products: The products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce various functional groups like halides or alkyl groups.

Scientific Research Applications

1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(1H-benzo[d]imidazol-1-yl)ethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including antimicrobial, antifungal, and anticancer activities.

Mechanism of Action

The mechanism of action of 1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(1H-benzo[d]imidazol-1-yl)ethanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, depending on the biological activity being studied. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    1-(2H-1,2,3-Triazol-2-yl)pyrrolidine: Lacks the benzimidazole moiety.

    2-(1H-Benzimidazol-1-yl)ethanone: Lacks the triazole and pyrrolidine rings.

    1-(3-(2H-1,2,3-Triazol-2-yl)pyrrolidin-1-yl)ethanone: Lacks the benzimidazole moiety.

Uniqueness: 1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(1H-benzo[d]imidazol-1-yl)ethanone is unique due to the combination of the triazole, pyrrolidine, and benzimidazole rings in a single molecule. This unique structure may confer specific biological activities and chemical properties not found in the individual components or other similar compounds.

Properties

IUPAC Name

2-(benzimidazol-1-yl)-1-[3-(triazol-2-yl)pyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6O/c22-15(10-20-11-16-13-3-1-2-4-14(13)20)19-8-5-12(9-19)21-17-6-7-18-21/h1-4,6-7,11-12H,5,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTNJCXIXPYFUKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2N=CC=N2)C(=O)CN3C=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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